N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-(2-fluorophenyl)-3-methyl-1H-indole with pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits similar biological activities.
N-{(3-fluorophenyl)-4-[(2-fluorophenyl)(4-fluorophenyl)methyl]}piperazine-1-carboxamide: Another compound with fluorophenyl groups, used in similar research applications.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-12-15-10-13(11-22-20(26)18-8-9-23-25-18)6-7-17(15)24-19(12)14-4-2-3-5-16(14)21/h2-10,24H,11H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVWEWGTPDMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=CC=NN3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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